Physical properties and solubility of (2-Ethylpyrrolidin-3-yl)methanol
Physical properties and solubility of (2-Ethylpyrrolidin-3-yl)methanol
Technical Guide: Physical Properties, Solubility, and Characterization of (2-Ethylpyrrolidin-3-yl)methanol
Executive Summary
(2-Ethylpyrrolidin-3-yl)methanol is a functionalized pyrrolidine scaffold serving as a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for GPCR ligands, kinase inhibitors, and organocatalysts. Its structure—comprising a secondary amine, a primary alcohol, and an ethyl side chain—imparts unique stereochemical and solubility characteristics that distinguish it from the more common prolinol derivatives.
This guide provides a technical analysis of its physicochemical profile, predicted solubility parameters, and a rigorous experimental framework for characterizing this compound in a drug discovery setting.
Chemical Identity & Stereochemical Complexity
Unlike simple pyrrolidines, the 2,3-substitution pattern of (2-Ethylpyrrolidin-3-yl)methanol introduces two chiral centers, resulting in four potential stereoisomers. The physical state and solubility can vary significantly between the racemic mixture and enantiopure forms.
| Parameter | Details |
| IUPAC Name | (2-Ethylpyrrolidin-3-yl)methanol |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Core Scaffold | Pyrrolidine (saturated 5-membered nitrogen heterocycle) |
| Key Functional Groups | Secondary Amine (Basic), Primary Alcohol (H-bond donor/acceptor), Ethyl Group (Lipophilic) |
| Stereoisomers | cis-((2R,3S), (2S,3R)) and trans-((2R,3R), (2S,3S)) diastereomers |
Note on CAS Numbers: Specific CAS numbers are assigned based on stereochemistry. Researchers should verify the specific isomer; generic racemic mixtures often lack distinct registry numbers in public databases compared to their N-boc protected precursors.
Physicochemical Profile (Predicted & Analogous Data)
Due to the specific nature of this intermediate, experimental data is often proprietary. The values below are derived from Structure-Property Relationship (SPR) analysis of close analogs (e.g., Proline, 2-Pyrrolidinemethanol) and computational consensus.
Table 1: Physical Properties
| Property | Value (Predicted/Analogous) | Rationale |
| Physical State | Viscous Oil or Low-Melting Solid | The ethyl group disrupts crystal packing compared to prolinol (solid). |
| Boiling Point | ~95–105 °C @ 1-2 mmHg | Estimated based on prolinol (74-76°C @ 2mmHg) + molecular weight increase. |
| Density | ~0.98 – 1.01 g/cm³ | Slightly less dense than prolinol (1.025 g/mL) due to the ethyl chain. |
| pKa (Basic N) | 10.2 – 10.8 | Typical for secondary pyrrolidine amines. |
| pKa (Alcohol) | ~16 | Neutral under physiological conditions. |
| LogP (Octanol/Water) | 0.2 – 0.6 | More lipophilic than prolinol (LogP ~ -0.5) due to the ethyl group, but still hydrophilic. |
| H-Bond Donors | 2 (NH, OH) | Critical for water solubility. |
| H-Bond Acceptors | 2 (N, O) |
Solubility & Lipophilicity Profile
The solubility of (2-Ethylpyrrolidin-3-yl)methanol is heavily pH-dependent due to the basic nitrogen atom.
Aqueous Solubility
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Acidic pH (pH < 8): Highly Soluble. The secondary amine becomes protonated (
), forming a cationic species that is miscible with water. -
Neutral/Basic pH (pH > 10): Moderate to High. Even as a free base, the hydroxyl group and low molecular weight maintain significant water solubility, though it may partition into organic solvents.
Organic Solvent Compatibility
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Polar Protic (Methanol, Ethanol): Miscible.[1]
-
Polar Aprotic (DMSO, DMF): Miscible.
-
Chlorinated (DCM, Chloroform): Soluble (Preferred for extraction of the free base).
-
Non-Polar (Hexane, Heptane): Low/Insoluble. The polarity of the amine/alcohol core resists dissolution in strictly aliphatic hydrocarbons.
Visualization: pH-Dependent Species & Partitioning
Caption: pH-dependent speciation dictates the extraction strategy. The compound partitions into organic solvents primarily when the amine is deprotonated.
Experimental Protocols: Characterization Strategy
Since specific literature values may be absent for your specific isomer, use these self-validating protocols to generate robust data.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this to determine the exact solubility limit in a specific buffer.
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Preparation: Weigh ~5 mg of (2-Ethylpyrrolidin-3-yl)methanol into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target buffer (e.g., PBS pH 7.4).
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Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter.
-
Check: If no solid remains, the compound is fully soluble at this concentration (>20 mg/mL). Repeat with less solvent.
-
-
Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a standard curve.
Protocol B: LogD (Distribution Coefficient) Measurement
Essential for predicting blood-brain barrier (BBB) permeability.
-
System: Octanol/Buffer (pH 7.4) shake flask.
-
Method:
-
Dissolve compound in octanol-saturated water.
-
Add equal volume of water-saturated octanol.
-
Shake for 1 hour; allow phases to separate (centrifuge if emulsion forms).
-
-
Analysis: Measure concentration in both phases using LC-MS.
-
Calculation:
Visualization: Solubility Profiling Workflow
Caption: Step-by-step workflow for determining thermodynamic solubility. The presence of excess solid is required to ensure saturation.
Stability & Handling Precautions
-
Hygroscopicity: As a low-molecular-weight aminol, the compound is likely hygroscopic . It will absorb atmospheric moisture, which alters the apparent molecular weight and can degrade the physical form from a solid to an oil.
-
Storage: Store under nitrogen or argon in a desiccator at -20°C.
-
-
Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to strong oxidants or prolonged air exposure.
-
Carbamate Formation: In the presence of atmospheric
, the secondary amine can reversibly form carbamates. This often appears as a "ghost peak" in HPLC or broadening in NMR spectra.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol. Retrieved from [Link]
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Standard protocol reference for LogD/Solubility methods).
